![molecular formula C20H21NO B14587434 3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole CAS No. 61191-69-3](/img/structure/B14587434.png)
3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is a heterocyclic compound that features an oxazole ring fused with a naphthalene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6-trimethylaniline with glyoxal in the presence of ethanol and formic acid to form an intermediate imine. This intermediate is then subjected to cyclization to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxazole derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
科学的研究の応用
Chemistry
In chemistry, 3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its heterocyclic nature. It may also serve as a scaffold for designing biologically active molecules .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
作用機序
The mechanism of action of 3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
類似化合物との比較
Similar Compounds
Oxazole: A simpler heterocyclic compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural complexity enhances its potential for diverse applications in scientific research and industry .
特性
CAS番号 |
61191-69-3 |
|---|---|
分子式 |
C20H21NO |
分子量 |
291.4 g/mol |
IUPAC名 |
3-(2,4,6-trimethylphenyl)-3a,4,5,9b-tetrahydrobenzo[g][1,2]benzoxazole |
InChI |
InChI=1S/C20H21NO/c1-12-10-13(2)18(14(3)11-12)19-17-9-8-15-6-4-5-7-16(15)20(17)22-21-19/h4-7,10-11,17,20H,8-9H2,1-3H3 |
InChIキー |
BMQKCROIQZTQAU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3C2CCC4=CC=CC=C34)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


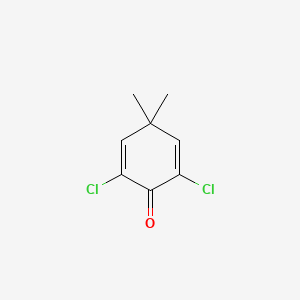
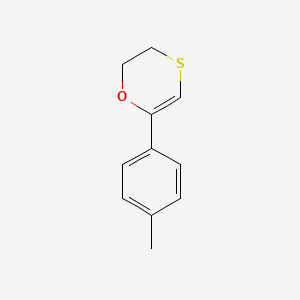
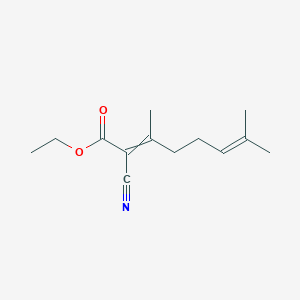
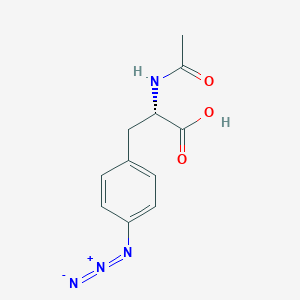

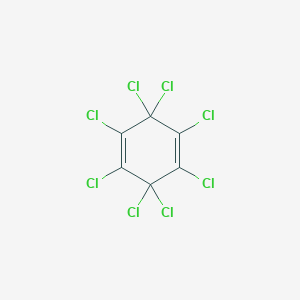
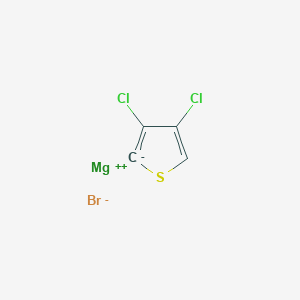
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
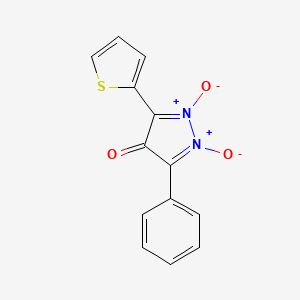
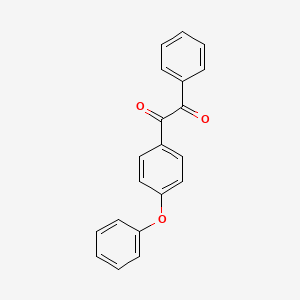
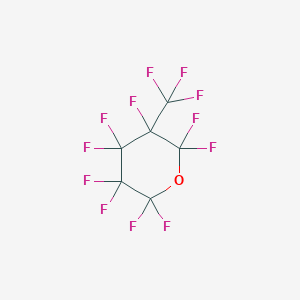
![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
